

3-Chloro-5-methoxypyridine reactivity profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-5-methoxypyridine

Cat. No.: B183929

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity Profile of **3-Chloro-5-methoxypyridine**

Introduction

3-Chloro-5-methoxypyridine is a substituted heteroaromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic and steric profile, arising from the interplay between the electron-withdrawing pyridine nitrogen, the inductively withdrawing chloro group, and the mesomerically donating methoxy group, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive exploration of the reactivity of **3-chloro-5-methoxypyridine**, moving beyond a simple catalog of reactions to provide a deep, mechanistically-grounded understanding of its synthetic utility. We will examine the primary modes of reactivity, including nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling, and directed metalation, providing field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The reactivity of **3-chloro-5-methoxypyridine** is a direct consequence of its structure. The pyridine ring is inherently electron-deficient, which facilitates certain reaction classes while hindering others. The substituents at the 3- and 5-positions further modulate this reactivity. The methoxy group at C5 donates electron density through resonance, while the chlorine at C3 withdraws electron density through induction. This push-pull relationship creates a nuanced electronic landscape that dictates the regioselectivity of various transformations.

Table 1: Physicochemical Properties of **3-Chloro-5-methoxypyridine**

Property	Value	Reference
CAS Number	95881-83-7	
Molecular Formula	C ₆ H ₆ CINO	
Molecular Weight	143.57 g/mol	
Appearance	Solid	
SMILES	COc1cncc(Cl)c1	
InChI Key	TXBHLLHHHQAFNN- UHFFFAOYSA-N	

Core Reactivity Profile

The molecule's reactivity can be strategically dissected into several key pathways, dictated by the choice of reagents and reaction conditions. Understanding these pathways allows for the rational design of synthetic routes to a wide array of complex derivatives.

Figure 1: Key reactivity pathways of **3-chloro-5-methoxypyridine**.

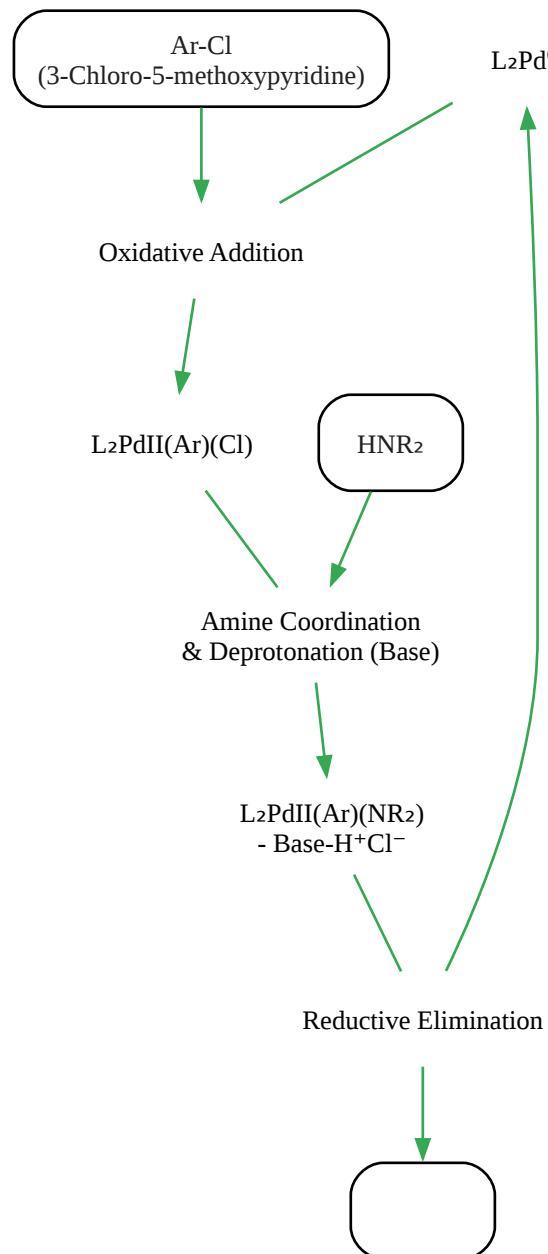
Nucleophilic Aromatic Substitution via 3,4-Pyridyne Intermediate

Direct nucleophilic aromatic substitution (SNAr) at the C3 position of a 3-halopyridine is generally disfavored. The C3 position is not activated by the ring nitrogen in the same way as the C2, C4, or C6 positions, which can stabilize the negative charge of a Meisenheimer intermediate through resonance.^[1] Consequently, the reaction of **3-chloro-5-methoxypyridine** with nucleophiles under forcing conditions does not proceed via a direct displacement mechanism.

Instead, in the presence of a very strong base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), the reaction proceeds through a highly reactive 3,4-pyridyne intermediate. This elimination-addition mechanism involves the deprotonation of the C4 proton,

which is acidified by the adjacent chloro substituent, followed by the elimination of the chloride ion.

The resulting pyridyne is a powerful electrophile and is immediately trapped by a nucleophile present in the reaction mixture. The addition of the nucleophile can occur at either C3 or C4 of the pyridyne. For **3-chloro-5-methoxypyridine**, studies have shown that amination reactions using lithium amides or free amines predominantly yield the 4-aminated product, though 5-aminated products can also be formed depending on the nucleophile.


Figure 2: Nucleophilic substitution via a 3,4-pyridyne intermediate.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C3-Cl bond provides a versatile handle for the construction of C-C, C-N, and C-S bonds using palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands have made these transformations highly efficient.[\[2\]](#)

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling **3-chloro-5-methoxypyridine** with various aryl, heteroaryl, or vinyl boronic acids or esters. The key to success is overcoming the challenging oxidative addition of the C-Cl bond to the Pd(0) catalyst. This typically requires elevated temperatures and a catalyst system known for high activity with aryl chlorides, such as those employing ligands like SPhos, XPhos, or RuPhos.[\[2\]](#) [\[3\]](#)

Buchwald-Hartwig Amination: This powerful method allows for the synthesis of aryl amines by coupling **3-chloro-5-methoxypyridine** with primary or secondary amines.[\[4\]](#)[\[5\]](#) Similar to the Suzuki coupling, the choice of ligand is critical for achieving high yields. Sterically hindered biarylphosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[\[6\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.

Table 2: Recommended Catalyst Systems for Cross-Coupling of **3-Chloro-5-methoxypyridine**


Reaction	Palladium Precursor	Recommended Ligand(s)	Typical Base	Solvent	Temp (°C)
Suzuki-Miyaura	Pd(OAc) ₂ , Pd ₂ (dba) ₃	SPhos, XPhos, RuPhos	K ₃ PO ₄ , Cs ₂ CO ₃	Toluene, Dioxane/H ₂ O	80-120
Buchwald-Hartwig	Pd ₂ (dba) ₃ , Palladacycle Precatalysts	RuPhos, BrettPhos, XPhos	NaOtBu, K ₃ PO ₄ , LHMDS	Toluene, Dioxane	80-110

Directed ortho-Metalation (DoM)

Directed ortho-metallation is a powerful strategy for regioselective C-H functionalization. In **3-chloro-5-methoxypyridine**, three groups can potentially direct lithiation: the pyridine nitrogen, the C5-methoxy group, and the C3-chloro group.

- Pyridine Nitrogen: Strongly directs metalation to the C2 and C6 positions.
- Methoxy Group: A moderate directing group, favoring metalation at C4 and C6.[8]
- Chloro Group: A weak directing group, but it acidifies the adjacent C4 proton.

The combination of these effects leads to a predictable regioselectivity. The C6 position is activated by both the nitrogen and the methoxy group, making it a likely site for metalation. However, the C4 position, activated by the methoxy group and acidified by the C3-chloro group, is the most common site for deprotonation with strong bases like n-BuLi or LDA at low temperatures.[9] The resulting lithiated intermediate can be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, silyl chlorides, borates) to install a new functional group exclusively at the C4 position.

[Click to download full resolution via product page](#)

Figure 4: General workflow for Directed ortho-Metalation at C4.

Reactions at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can readily react with various reagents.

- **N-Oxidation:** Treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid smoothly converts the pyridine to the corresponding N-oxide.[10][11][12] N-oxidation alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions and can be a useful strategic step in a multi-step synthesis.
- **N-Alkylation:** Reaction with alkyl halides (e.g., methyl iodide) results in the formation of quaternary pyridinium salts. This modification dramatically increases the electron-deficient nature of the ring, making it highly activated towards reduction or nucleophilic addition.

Ring Hydrogenation

The aromatic pyridine ring can be reduced to a piperidine ring under catalytic hydrogenation conditions. This transformation is typically achieved using hydrogen gas and a noble metal catalyst such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C), often under acidic

conditions and elevated pressure.[13][14] It is important to select conditions that are chemoselective, as the C-Cl bond can sometimes be susceptible to hydrodehalogenation. However, catalysts like PtO₂ in acidic media have been shown to successfully reduce substituted chloropyridines while leaving the halogen intact.[13]

Experimental Protocols

The following protocols are provided as validated starting points for key transformations. As with any reaction, optimization may be required based on the specific substrate and desired outcome.

Protocol 1: Amination via 3,4-Pyridyne Intermediate

(Adapted from Minter, D. E., et al., HETEROCYCLES, 2000)

- Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the desired amine (e.g., diethylamine, 6.0 mmol) and anhydrous tetrahydrofuran (THF, 20 mL).
- Base Addition: Cool the solution to -70 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 6.0 mmol) dropwise, maintaining the internal temperature below -65 °C. Stir the resulting lithium amide solution for 30 minutes at -70 °C.
- Substrate Addition: Add a solution of **3-chloro-5-methoxypyridine** (3.0 mmol) in anhydrous THF (10 mL) dropwise to the cold lithium amide solution.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.
- Quench: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C.
- Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 4-aminated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

(Based on general procedures for chloropyridines)[\[2\]](#)

- Setup: In a glovebox or under a strict inert atmosphere, add **3-chloro-5-methoxypyridine** (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K_3PO_4 , 2.0 mmol), $Pd_2(dbu)_3$ (0.015 mmol, 1.5 mol%), and SPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.
- Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the tube.
- Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
- Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.
- Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous Na_2SO_4 and filter.
- Purification: Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the coupled product.

Protocol 3: Directed ortho-Metalation and Borylation

(Based on general procedures for methoxypyridines)[\[8\]](#)[\[9\]](#)

- Setup: To an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.2 mmol). Cool the solution to -78 °C.
- LDA Formation: Slowly add n-butyllithium (1.6 M in hexanes, 1.1 mmol) and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

- Metalation: Add a solution of **3-chloro-5-methoxypyridine** (1.0 mmol) in anhydrous THF (5 mL) dropwise. Stir the resulting solution at -78 °C for 1 hour.
- Electrophilic Trap: Add trimethyl borate ($B(OMe)_3$, 1.5 mmol) dropwise at -78 °C. Allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 2 hours.
- Quench and Hydrolysis: Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl (5 mL). Stir vigorously for 30 minutes to hydrolyze the borate ester.
- Work-up: Make the solution basic (pH ~8-9) by the addition of saturated aqueous $NaHCO_3$. Extract the mixture with ethyl acetate (3 x 25 mL).
- Purification: Combine the organic layers, dry over Na_2SO_4 , concentrate, and purify by recrystallization or silica gel chromatography to yield **3-chloro-5-methoxypyridine-4-boronic acid**.

Conclusion

3-Chloro-5-methoxypyridine is a synthetically versatile building block whose reactivity is governed by a rich interplay of electronic and steric effects. By understanding the dominant reaction pathways—nucleophilic substitution via arynes, transition-metal-catalyzed cross-coupling, and regioselective directed metalation—chemists can unlock its potential for constructing diverse and complex molecular targets. The choice of reagents and conditions is paramount in directing the reaction down a specific pathway, enabling precise control over the site of functionalization. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the application of **3-chloro-5-methoxypyridine** in pioneering research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Enantioselective Pyridine N-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3-Chloro-5-methoxypyridine reactivity profile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b183929#3-chloro-5-methoxypyridine-reactivity-profile\]](https://www.benchchem.com/product/b183929#3-chloro-5-methoxypyridine-reactivity-profile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com